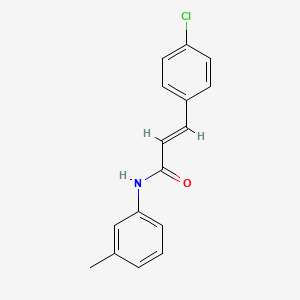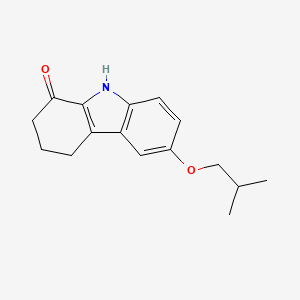![molecular formula C16H18N4O B5564779 N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B5564779.png)
N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide” is a chemical compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Analysis
The synthesis of pyrazoloquinolines involves various methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A new pathway for the synthesis of pyrazoloquinolines involves the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The parent structure of pyrazoloquinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties . The first structure of 1H-pyrazolo[3,4-b]quinoline was presented in 1928 .Chemical Reactions Analysis
The synthesis of pyrazoloquinolines involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Scientific Research Applications
Apoptosis Induction
Research has discovered a series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, closely related to the compound , as potent inducers of apoptosis in cancer cells derived from human solid tumors. These compounds exhibit significant activity against cancer cells, with EC50 values ranging from 30 to 70 nM, highlighting their potential as cancer therapeutics (Zhang et al., 2008).
Catalysis and Polymerization
Another study on aluminum and zinc complexes supported by pyrrole-based ligands, including quinoline derivatives, reveals their utility in catalyzing the ring-opening polymerization of ε-caprolactone. This application is crucial for developing biodegradable polymers, suggesting the versatility of quinoline derivatives in catalysis and materials science (Qiao et al., 2011).
Microwave-Assisted Synthesis
Microwave-assisted synthesis methods for pyrazolo[4,3-f]quinolin-7-one derivatives have been developed, demonstrating the efficiency and effectiveness of modern synthetic techniques in producing quinoline derivatives. This method offers advantages such as good yields, simple workup procedures, and shorter reaction times, which are beneficial for pharmaceutical and chemical research (Peng et al., 2009).
Anticancer Activity
Iridium(III) complexes based on a pyrazole-appended quinoline-based BODIPY have been investigated for their anticancer activity. These complexes exhibit potent cytotoxicity against human cervical cancer cell lines, comparable to cisplatin, indicating their potential as novel anticancer agents (Paitandi et al., 2017).
Fluorescent Chemosensors
Quinoline derivatives have been employed as fluorescent chemosensors for metal ions in aqueous media. One study describes the synthesis of a quinoline-based sensor that shows remarkable fluorescence enhancement in the presence of Zn2+, demonstrating its application in environmental monitoring and bioimaging (Kim et al., 2016).
Future Directions
The future directions for “N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide” and similar compounds could involve further exploration of their bioactive properties and potential applications in pharmaceuticals and agrochemicals . Additionally, improving the synthesis processes and developing new synthesis methods could be a focus of future research .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, influencing cellular processes
Mode of Action
This interaction could inhibit or enhance the activity of the target, resulting in altered cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects such as altered cell proliferation, differentiation, and survival .
Result of Action
Similar compounds have been shown to have significant inhibitory activity, suggesting potential cytotoxic effects .
properties
IUPAC Name |
N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-4-6-13(21)17-15-12-9-11-8-5-7-10(2)14(11)18-16(12)20(3)19-15/h5,7-9H,4,6H2,1-3H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGBPNGSYYHJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN(C2=NC3=C(C=CC=C3C=C12)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5564698.png)

![[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B5564722.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5564742.png)
![6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinolin-16(5H)-one](/img/structure/B5564756.png)

![1-cyclopentyl-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5564763.png)

![6,6-dimethyl-2-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5564786.png)
![6-chloro-N-{2-[(3,3,3-trifluoropropyl)thio]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5564798.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-isopropyl-4-methylpyrimidine](/img/structure/B5564804.png)
![N,N-dimethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5564805.png)